![molecular formula C20H18ClNO5S2 B2589037 Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 900012-68-2](/img/structure/B2589037.png)
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C20H18ClNO5S2. It has an average mass of 451.944 Da and a monoisotopic mass of 451.031494 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has an average mass of 451.944 Da and a monoisotopic mass of 451.031494 Da .科学的研究の応用
Dyeing Polyester Fibers
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate-related compounds have been explored for their application in the field of textile dyes, particularly for dyeing polyester fibers. For example, derivatives such as ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been synthesized and used to produce monoazo disperse dyes. These dyes show promising results in terms of providing vibrant colors and exhibiting very good wash, perspiration, sublimation, and rub fastness ratings on polyester fabric, though they display poor photostability. The dyeing performance under reduced pressure indicates a potential for achieving deeper hues post-washing, highlighting their applicability in textile manufacturing processes (O. Iyun et al., 2015).
Peptide Synthesis
In peptide synthesis, specific ethyl thiophene-2-carboxylate derivatives have been utilized for protecting carboxyl groups. The 2-(p-nitrophenylthio)ethyl group, a related derivative, offers an alternative for carboxyl-group protection, showcasing advantages in selectivity and removal efficiency. This method emphasizes the compound's role in enhancing the efficiency and specificity of peptide chain assembly, a critical aspect of synthesizing bioactive peptides and proteins for therapeutic applications (M. J. Amaral, 1969).
Acid Corrosion Inhibition
Research on pyran derivatives, including ethyl thiophene-2-carboxylate derivatives, has shown their effectiveness in corrosion inhibition of metals in acidic environments. These compounds significantly increase the corrosion resistance of metals like mild steel in sulphuric acid solutions, suggesting their potential in industrial applications where corrosion resistance is crucial. The effectiveness of these derivatives as corrosion inhibitors underscores their importance in extending the lifespan of metal components in harsh chemical environments (J. Saranya et al., 2020).
Catalytic and Electro-catalytic Reactions
Derivatives of ethyl thiophene-2-carboxylate have been incorporated into polymer-supported systems for catalytic and electro-catalytic reactions. These systems show activity in processes such as the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. The use of poly(3,4-ethylenedioxythiophene) to immobilize both the metal particle catalyst and the reagent exemplifies the innovative application of these compounds in facilitating various chemical transformations, potentially benefiting industries that rely on efficient catalytic processes (C. Sivakumar et al., 2011).
特性
IUPAC Name |
ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S2/c1-3-27-20(23)18-19(15(12-28-18)13-7-5-4-6-8-13)29(24,25)22-14-9-10-17(26-2)16(21)11-14/h4-12,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAAXKOJOOQNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)
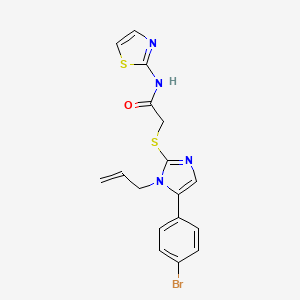
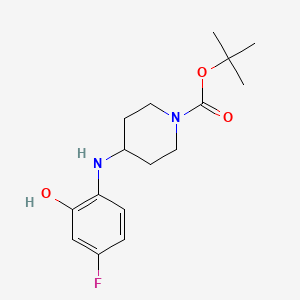
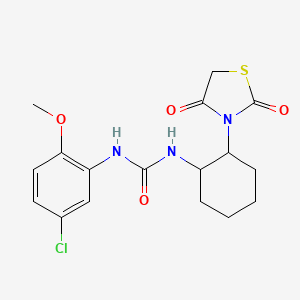
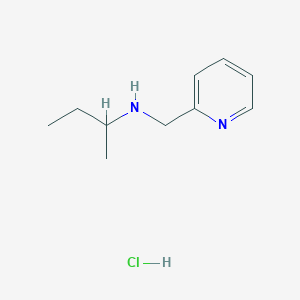
![N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2588966.png)
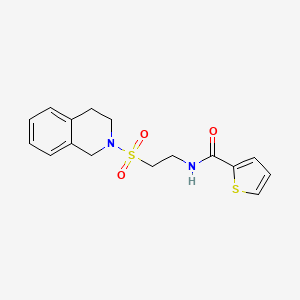
![3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2588968.png)
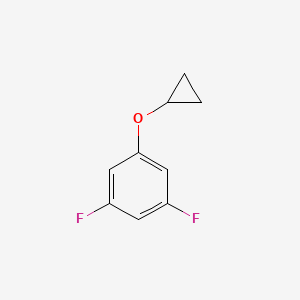
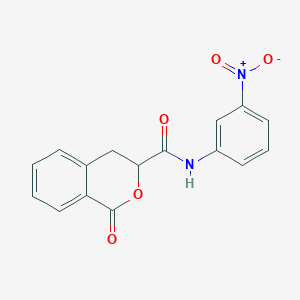
![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2588973.png)
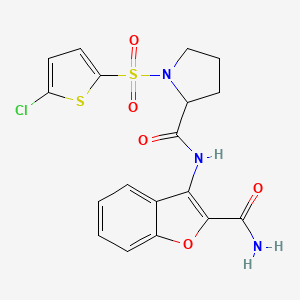
![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2588976.png)